molecular formula C19H19N5O3 B2402464 (7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1251600-17-5

(7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2402464
CAS No.: 1251600-17-5
M. Wt: 365.393
InChI Key: JPTITBAZIAOPPG-UHFFFAOYSA-N
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Description

The compound is a novel 2-pyridinyl [7 (pyridin-4-yl)pyrazolo [1,5­-a]pyrimidin-3-yl]methanone with at least one substituent on the 4-pyridinyl ring . It is used to modulate GABA and GABA receptor physiology to elicit therapeutic responses in mammalian subjects to alleviate neurological or psychiatric disorders .

Scientific Research Applications

Antimicrobial and Anticancer Activity

  • Several studies have explored the antimicrobial and anticancer properties of compounds related to (7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown potential as antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study synthesized and evaluated pyrazole and pyrimidine derivatives, finding excellent antitumor activity against MCF-7 cell line and high antimicrobial and antioxidant activities (Farag & Fahim, 2019).

Pharmacological Activities

  • Compounds containing cinnoline moieties, similar to the structure , have been shown to possess a wide range of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, antimalarial, and antipsychotic properties (Bawa et al., 2010).

Synthesis and Characterization

  • The synthesis, characterization, and biological application of these compounds have been widely studied. For example, (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones with antimicrobial activity were synthesized and characterized, demonstrating good activity comparable to standard drugs (Kumar et al., 2012).

Anticancer and Antidiabetic Applications

  • Spirothiazolidines analogs, related to the compound , have shown significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, as well as antidiabetic properties (Flefel et al., 2019).

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(7-pyridin-2-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-18(23-9-5-19(6-10-23)26-11-12-27-19)14-13-22-24-16(4-8-21-17(14)24)15-3-1-2-7-20-15/h1-4,7-8,13H,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTITBAZIAOPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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